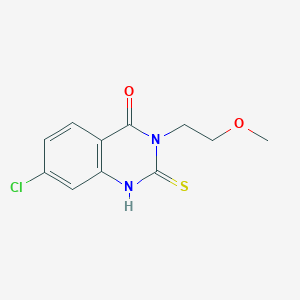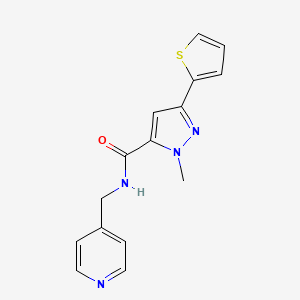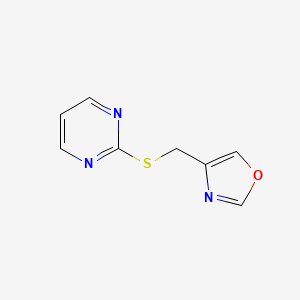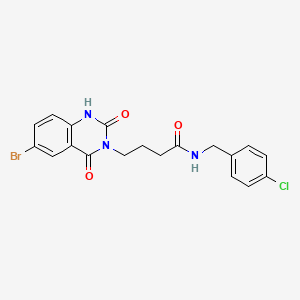
2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H11FO2 and its molecular weight is 254.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environment-Sensitive Fluorophores
Compounds related to 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one exhibit unique fluorescence properties in different solvents, making them useful as environment-sensitive fluorophores. For example, certain chromen-4-one derivatives show almost no fluorescence in aprotic solvents but emit strong fluorescence in protic solvents, which is advantageous for developing new fluorogenic sensors (Uchiyama et al., 2006).
Photochromic Behavior
The photochromic behavior of chromene derivatives, including the formation of photoisomers under UV irradiation and their thermal relaxation, has been extensively studied. This property is crucial for applications in photoresponsive materials and optical data storage (Delbaere et al., 2003).
Fluorescent Dyes and Bioimaging
Chromen-4-one-based compounds have been synthesized to exhibit strong blue fluorescence emission, finding applications in the development of new organic fluorophores for bioimaging and environmental sensing (Teimouri, 2011). Additionally, specific derivatives have been designed as fluorescent probes for Zn²⁺, showing good selectivity and sensitivity, and have been applied in cell imaging, demonstrating their potential in biomedical research (Tan et al., 2014).
Chemical Synthesis and Catalysis
Research has focused on the regioselective synthesis of various fluorinated compounds, including phenols, biaryls, and chromen-ones, based on cyclization reactions. This area of study is vital for synthesizing compounds with potential pharmaceutical applications (Hussain et al., 2008).
Molecular Characterization and Activity Studies
Chromen-4-one derivatives have been characterized for their selective inhibition of enzymes like COX-2, demonstrating their relevance in medicinal chemistry and drug design (Rullah et al., 2015).
Mécanisme D'action
Target of Action
Compounds similar to “2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one” often target specific enzymes or receptors in the body. For example, many indole derivatives, which have a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound might interact with its targets by binding to them, which could lead to changes in the targets’ activity. This could result in the inhibition or activation of the targets, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For instance, it might influence pathways related to cell growth and proliferation, inflammation, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all influence its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might lead to changes in cell behavior, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
. Based on its structural similarity to other fluorophenyl compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorophenyl and chromenone groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and that it has effects on its localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBCDSTILQEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)
![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)


![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)


![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)
![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)





